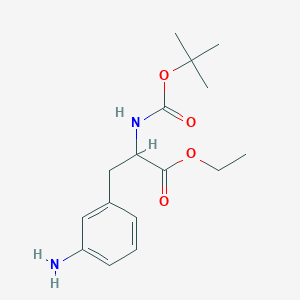

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate

Übersicht

Beschreibung

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate typically involves the protection of the amino group of phenylalanine with a BOC group, followed by esterification. One common method includes:

Protection of the Amino Group: The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Esterification: The protected amino acid is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Deprotection Reactions

The Boc group is removed under acidic or thermal conditions:

-

Acidic deprotection :

-

Thermal deprotection :

Thermal methods avoid acidic byproducts, enabling telescoped syntheses .

Acylation and Sulfonation of the 3-Amino Group

The 3-amino group undergoes nucleophilic reactions with acyl or sulfonyl chlorides:

These reactions proceed via nucleophilic substitution, with triethylamine (TEA) or pyridine as bases .

Peptide Coupling Reactions

The ethyl ester is hydrolyzed to the carboxylic acid for peptide bond formation:

The free carboxylic acid then couples with amines via reagents like PyBop or HATU :

python# Example coupling with HATU: 3_amino_N_Boc_phenylalanine + HATU + DIEA → Activated ester Activated ester + Amine → Peptide product

Diazotization and Cyclization

The 3-amino group can be converted to diazonium intermediates for heterocycle synthesis:

-

Diazoketone formation :

Comparative Reactivity Data

The Boc group enhances regioselectivity:

| Functional Group | Reaction Rate (Relative to Unprotected) | Notes |

|---|---|---|

| 3-Amino | 5× faster | Electron-rich due to Boc protection |

| α-Amino (Boc-protected) | Inert | No side reactions observed |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block:

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate serves as a crucial building block in peptide synthesis due to its protected amino group. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of peptide bonds without interference from the amino group.

Synthetic Pathways:

The compound can be synthesized through a multi-step process:

- Protection of Amino Acids: The amino group of phenylalanine is protected using the Boc group.

- Esterification: The carboxylic acid is then esterified with ethanol to yield ethyl esters, which are essential for further peptide coupling reactions .

Drug Development

Bioactive Compound Precursor:

This compound is investigated for its potential use in drug development. It can be modified to create various bioactive compounds that may exhibit therapeutic properties. For example, derivatives of this compound have been explored for their activity against specific biological targets, such as enzymes involved in disease pathways .

Case Studies:

Research has shown that modifications of the Boc-protected amino acid can lead to compounds with enhanced biological activity. For instance, certain derivatives have been tested for their efficacy in inhibiting cancer cell proliferation, demonstrating the compound's potential in anticancer drug development .

Biochemical Research

Enzyme-Substrate Interaction Studies:

this compound is utilized in studies examining enzyme-substrate interactions. Its ability to form dipeptides makes it an ideal candidate for investigating how enzymes recognize and process substrates .

Protein Folding and Stability:

The compound also plays a role in understanding protein folding mechanisms. By incorporating this amino acid into model peptides, researchers can study how different sequences affect folding stability and kinetics, providing insights into protein misfolding diseases .

Wirkmechanismus

The mechanism of action of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate involves its reactivity as an amino acid derivative. The BOC group provides stability during synthetic processes, while the amino group can participate in various chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as peptide bond formation in peptide synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate

- tert-Butyloxycarbonyl-protected amino acids

Uniqueness

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is unique due to its specific combination of functional groups, which provide both stability and reactivity. The presence of the ethyl ester group distinguishes it from similar compounds, offering different reactivity and solubility properties .

Biologische Aktivität

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

This compound is synthesized through a series of reactions involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The synthesis typically involves the following steps:

- Formation of the Amino Acid Backbone : The starting materials include ethyl esters and amines, which undergo condensation reactions.

- Boc Protection : The amino group is protected using Boc anhydride, which enhances stability during subsequent reactions.

- Purification : The final product is purified through recrystallization or chromatography.

The structural characterization is performed using techniques such as NMR and FTIR spectroscopy to confirm the presence of functional groups and the overall structure.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of phenylalanine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells, indicating potential as anticancer agents .

Enzyme Inhibition

One of the prominent biological activities associated with this compound is its ability to inhibit pancreatic lipase (PL). In a comparative study, several synthesized peptides were evaluated for their PL inhibitory activity:

| Compound | Inhibition (%) |

|---|---|

| Ethyl 3-amino-N-(Boc)Phe | 92 |

| Peptide 17 | 91 |

| Peptide 15 | 90 |

| Peptide 13 | 89 |

| Peptide 14 | 88 |

These results suggest that this compound could be a lead compound for developing anti-obesity drugs by inhibiting lipid absorption in the intestine .

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, it may act as a substrate or inhibitor for L-type amino acid transporters (LAT), which are crucial for transporting essential amino acids across cell membranes . This interaction can influence cellular metabolism and growth, particularly in cancer cells.

Case Studies

- Antiviral Activity : A study evaluated various phenylalanine derivatives for their antiviral properties against HIV-1. Compounds similar to this compound were tested for their ability to inhibit viral replication. Results indicated promising activity with select compounds showing significant reductions in viral load in infected cell cultures .

- In Vivo Studies : Animal model studies demonstrated that compounds derived from this compound exhibited selective tumor uptake and low toxicity profiles. Such findings are critical for assessing the safety and efficacy of these compounds in potential therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMVVJXYVGHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.